1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one
Overview
Description
1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one is a heterocyclic organic compound. It has the molecular formula C8H8BrN3O . This compound has attracted significant attention due to its potential applications in various fields.
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium phosphate, copper (I) iodide, and L-proline in dimethyl sulfoxide at 90°C for 20 hours under an inert atmosphere . The reaction has a yield of 54% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrN3O/c9-6-4-11-7(5-10-6)12-3-1-2-8(12)13/h4-5H,1-3H2 .Chemical Reactions Analysis
The IR analysis of this compound showed peaks that correspond to the functional groups and principal moieties (e.g., C=N) in the compound .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 242.08 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Molecular Interactions and Toxicity Studies
1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one might not be the central subject of the studies found, but its structure is relevant in the context of molecular interactions and toxicity studies. For instance, compounds like 5-amino-2-(trifluoromethyl)pyridine, similar in structure to this compound, are used as intermediates in pharmaceutical product synthesis and have been studied for their toxicity profiles. Such compounds can be toxic to humans and can be absorbed through the respiratory tract, leading to severe symptoms and conditions like methemoglobinemia and toxic encephalopathy, which necessitates caution in industrial production (Tao et al., 2022).
Neurological and Pharmacological Research
The structural framework of pyrrolidinone and pyrazine rings, as found in this compound, is often a part of compounds used in neurological and pharmacological research. For instance, compounds used for serotonin-1A (5-HT1A) receptor imaging in humans, like [(18)F]p-MPPF, show potential in the study of psychiatric and neurodegenerative disorders. Such compounds provide insights into receptor distribution and function in the brain, aiding in the understanding of various medical conditions and the development of therapeutic interventions (Passchier et al., 2000).
Metabolic and Disposition Studies
Metabolic and disposition studies of compounds structurally similar to this compound are crucial for understanding drug metabolism, toxicology, and the development of new therapeutic agents. Studies on compounds like pyrotinib, an irreversible EGFR/HER2 dual tyrosine kinase inhibitor, involve detailed analysis of metabolic pathways, covalent binding with human plasma proteins, and the overall pharmacokinetic profile. Such research provides a comprehensive understanding of drug behavior in the body, informing dosing, safety, and efficacy considerations in clinical use (Meng et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(5-bromopyrazin-2-yl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-6-4-11-7(5-10-6)12-3-1-2-8(12)13/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTRIXVTYIJOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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